molecular formula C14H19N3O B2550447 cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034507-51-0

cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2550447
CAS No.: 2034507-51-0
M. Wt: 245.326
InChI Key: LCMSESUBVYCLOR-UHFFFAOYSA-N
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Description

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a cyclobutyl group, a cyclopropyl group, and a dihydropyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazoles with dicarbonyl compounds can lead to the formation of pyrazolopyrazine derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, solvents, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazolopyrazine core are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling , as well as halogenating agents for introducing halogen atoms into the molecule. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully reduced pyrazolopyrazine compounds.

Scientific Research Applications

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone stands out due to its unique combination of cyclobutyl and cyclopropyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

cyclobutyl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(11-2-1-3-11)16-6-7-17-12(9-16)8-13(15-17)10-4-5-10/h8,10-11H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSESUBVYCLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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